molecular formula C13H13N3OS B11478105 2-(methylamino)-7-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-(methylamino)-7-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11478105
M. Wt: 259.33 g/mol
InChI Key: JOBZOUTZLNWJRR-UHFFFAOYSA-N
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Description

2-(methylamino)-7-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-7-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions include heating the mixture under reflux and subsequent purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-7-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolo[4,5-b]pyridine derivatives.

Scientific Research Applications

2-(methylamino)-7-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methylamino)-7-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial DNA gyrase or other essential enzymes in microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methylamino)-7-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its fused thiazole-pyridine ring system sets it apart from other heterocyclic compounds.

Properties

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

2-(methylamino)-7-phenyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C13H13N3OS/c1-14-13-16-12-11(18-13)9(7-10(17)15-12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,14,16)(H,15,17)

InChI Key

JOBZOUTZLNWJRR-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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